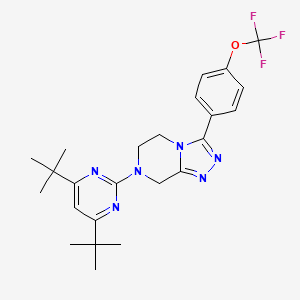

JTP-103237

描述

属性

IUPAC Name |

7-(4,6-ditert-butylpyrimidin-2-yl)-3-[4-(trifluoromethoxy)phenyl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29F3N6O/c1-22(2,3)17-13-18(23(4,5)6)29-21(28-17)32-11-12-33-19(14-32)30-31-20(33)15-7-9-16(10-8-15)34-24(25,26)27/h7-10,13H,11-12,14H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KELNXHBJTXCXSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NC(=N1)N2CCN3C(=NN=C3C4=CC=C(C=C4)OC(F)(F)F)C2)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29F3N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

JTP-103237: A Technical Guide to its Mechanism of Action as a Novel MGAT2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

JTP-103237 is a potent and selective inhibitor of monoacylglycerol acyltransferase 2 (MGAT2), a key enzyme in the intestinal absorption of dietary fats. By targeting MGAT2, this compound offers a novel therapeutic approach for metabolic disorders such as obesity and nonalcoholic fatty liver disease (NAFLD). This document provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on lipid metabolism, energy homeostasis, and related signaling pathways. The information presented herein is compiled from preclinical studies and is intended to serve as a technical resource for researchers and drug development professionals.

Core Mechanism of Action: Inhibition of MGAT2

The primary mechanism of action of this compound is the selective inhibition of monoacylglycerol acyltransferase 2 (MGAT2).[1][2] MGAT2 is an integral membrane protein primarily expressed in the small intestine, where it plays a crucial role in the resynthesis of triglycerides (TGs) from absorbed 2-monoacylglycerol (2-MAG) and fatty acyl-CoAs. This process is essential for the absorption of dietary fat.

This compound demonstrates high selectivity for MGAT2. While the precise IC50 value for MGAT2 is not publicly available in the reviewed literature, it is noted that the IC50 value for MGAT3 is approximately 300 times higher than that for MGAT2, indicating a significant selectivity profile.[2]

Signaling Pathway of MGAT2 Inhibition

The inhibition of MGAT2 by this compound directly impacts the canonical pathway of dietary fat absorption in the enterocytes of the small intestine.

Pharmacological Effects

The inhibition of MGAT2 by this compound leads to a cascade of downstream pharmacological effects that contribute to its potential therapeutic benefits.

Effects on Lipid Metabolism

Intestinal Lipid Absorption: this compound significantly modulates fat absorption. In preclinical models, administration of this compound after lipid loading resulted in a slight but significant decrease in triglyceride content in the proximal small intestine, while significantly increasing the lipid content in the distal small intestine.[1][2] This is a direct consequence of reduced triglyceride resynthesis and subsequent chylomicron formation. The unabsorbed lipids are then passed further down the intestinal tract.

Hepatic Lipid Metabolism: this compound also exerts significant effects on hepatic lipid metabolism, particularly in the context of nonalcoholic fatty liver disease (NAFLD). In a high-sucrose, very-low-fat diet-induced fatty liver model, this compound reduced hepatic triglyceride content and MGAT activity.[3][4] Interestingly, it not only suppressed triglyceride and diacylglycerol synthesis but also fatty acid synthesis (de novo lipogenesis).[3][4]

Effects on Energy Homeostasis and Body Weight

Chronic treatment with this compound in diet-induced obese (DIO) mice has been shown to significantly decrease body weight.[1][2] This effect is likely multifactorial, stemming from reduced caloric intake from fat and increased energy expenditure. Studies have demonstrated that this compound increases O2 consumption in the early dark phase in DIO mice.[1][2]

Effects on Satiety and Food Intake

This compound has been observed to reduce food intake in a manner dependent on dietary fat content.[1][2] This effect is linked to the increased delivery of lipids to the distal intestine, which stimulates the release of satiety hormones. Specifically, this compound treatment increased plasma levels of peptide YY (PYY) after lipid loading.[1][2] While plasma glucagon-like peptide-1 (GLP-1) levels were slightly higher in the this compound treated group, the difference was not statistically significant.[1]

Effects on Glucose Metabolism

In DIO mice, chronic administration of this compound improved glucose tolerance.[1][2] Furthermore, in a high-sucrose diet model, this compound decreased plasma glucose and total cholesterol levels.[3][4]

Molecular Mechanism: Regulation of Gene Expression

This compound influences the expression of key genes involved in lipid metabolism. A significant finding is its ability to suppress the expression of lipogenesis-related genes, including sterol regulatory element-binding protein 1-c (SREBP-1c).[3][4] SREBP-1c is a master transcriptional regulator of genes involved in fatty acid and triglyceride synthesis in the liver.

Signaling Pathway of Hepatic De Novo Lipogenesis Inhibition

The proposed mechanism for the reduction in hepatic lipid synthesis by this compound involves both direct inhibition of hepatic MGAT and indirect effects on gene expression.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: In Vivo Efficacy of this compound in a High-Sucrose, Very-Low-Fat (HSVLF) Diet Model

| Parameter | Treatment Group | Result | Reference |

| Hepatic Triglyceride | This compound (100 mg/kg/day for 21 days) | 27.1 ± 7.3 mg/g liver (vs. 45.0 ± 5.5 mg/g in vehicle) | [5] |

| Plasma Glucose | This compound (100 mg/kg/day) | Decreased | [5] |

| Total Cholesterol | This compound (100 mg/kg/day) | Decreased | [5] |

| Epididymal Fat | This compound (100 mg/kg/day) | Reduced accumulation | [5] |

| Plasma Insulin | This compound (30 mg/kg/day) | Significantly decreased | [2] |

Table 2: Effects of Chronic this compound Treatment in Diet-Induced Obese (DIO) Mice

| Parameter | Effect of this compound | Reference |

| Body Weight | Significantly decreased | [1][2] |

| O2 Consumption | Increased in early dark phase | [1][2] |

| Glucose Tolerance | Improved | [1][2] |

| Fat Weight | Decreased | [1][2] |

| Hepatic Triglyceride | Decreased | [1][2] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of these findings. The following outlines the methodologies employed in the key experiments cited.

In Vitro MGAT Inhibition Assay

-

Objective: To determine the inhibitory activity of this compound on MGAT enzymes.

-

Methodology: While a specific detailed protocol for this compound is not fully available, a general MGAT activity assay involves incubating recombinant human MGAT2 with its substrates, 2-monooleoylglycerol and oleoyl-CoA, in the presence of varying concentrations of the inhibitor. The formation of the product, dioleoylglycerol, is then quantified, typically using radiolabeled substrates or chromatographic methods, to determine the IC50 value.

Animal Models

-

Diet-Induced Obesity (DIO) Model:

-

Animals: Male C57BL/6J mice.

-

Diet: High-fat diet (e.g., 35% or 60% fat content).

-

Treatment: Chronic oral administration of this compound mixed with food or administered by gavage. Dosages typically range from 30 mg/kg/day to 100 mg/kg/day.

-

Parameters Measured: Body weight, food intake, oxygen consumption (indirect calorimetry), glucose tolerance (oral glucose tolerance test), plasma lipids, and hepatic triglyceride content.

-

-

High-Sucrose, Very-Low-Fat (HSVLF) Diet-Induced Fatty Liver Model:

-

Animals: Male C57BL/6J mice.

-

Diet: A diet with high sucrose content and very low fat content (e.g., 76.7% carbohydrate, 2.6% fat).

-

Treatment: this compound administered as a food admixture at dosages such as 33 mg/kg/day and 111 mg/kg/day.

-

Parameters Measured: Hepatic triglyceride and MGAT activity, plasma glucose, total cholesterol, insulin levels, and gene expression analysis of lipogenic genes in the liver.

-

Measurement of Satiety Hormones

-

Objective: To assess the effect of this compound on plasma PYY and GLP-1 levels.

-

Methodology: Following lipid loading in fasted animals treated with this compound or vehicle, blood samples are collected at various time points. Plasma is separated and hormone levels are quantified using commercially available ELISA kits specific for PYY and GLP-1.

Gene Expression Analysis

-

Objective: To determine the effect of this compound on the expression of hepatic genes.

-

Methodology: Total RNA is extracted from liver tissue samples. The RNA is then reverse-transcribed to cDNA, and quantitative real-time PCR (qPCR) is performed using primers specific for target genes such as SREBP-1c, acetyl-CoA carboxylase (ACC), and fatty acid synthase (FAS). Gene expression levels are normalized to a housekeeping gene.

Experimental Workflow for Evaluating Hepatic Lipid Synthesis

Conclusion

This compound represents a promising therapeutic candidate with a well-defined mechanism of action centered on the selective inhibition of intestinal MGAT2. This targeted approach leads to a reduction in dietary fat absorption and a cascade of beneficial downstream effects, including weight loss, improved glucose metabolism, and a reduction in hepatic steatosis. The dual action of inhibiting intestinal fat absorption and suppressing hepatic de novo lipogenesis makes this compound a compelling molecule for further investigation in the treatment of obesity and related metabolic disorders. Further research, including clinical trials, will be necessary to fully elucidate its therapeutic potential and safety profile in humans.

References

- 1. This compound, a novel monoacylglycerol acyltransferase inhibitor, modulates fat absorption and prevents diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. No Evidence That Circulating GLP-1 or PYY Are Associated with Increased Satiety during Low Energy Diet-Induced Weight Loss: Modelling Biomarkers of Appetite - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a monoacylglycerol acyltransferase inhibitor, prevents fatty liver and suppresses both triglyceride synthesis and de novo lipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GLP-1 and PYY for the treatment of obesity: a pilot study on the use of agonists and antagonists in diet-induced rats - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of JTP-103237: A Technical Guide for Researchers

An In-depth Analysis of a Novel Monoacylglycerol Acyltransferase 2 (MGAT2) Inhibitor for the Treatment of Metabolic Disorders

Abstract

JTP-103237 is a potent and selective inhibitor of monoacylglycerol acyltransferase 2 (MGAT2), an enzyme pivotal in the intestinal absorption of dietary fats. Preclinical studies have demonstrated its significant therapeutic potential in the management of obesity and related metabolic diseases, including non-alcoholic fatty liver disease (NAFLD). By impeding the synthesis of triglycerides in the intestines, this compound effectively reduces fat absorption, leading to a cascade of beneficial metabolic effects. This technical guide provides a comprehensive overview of the existing research on this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical trials, outlining experimental protocols, and visualizing the associated signaling pathways.

Introduction

The global prevalence of obesity and its associated comorbidities, such as type 2 diabetes and NAFLD, necessitates the development of novel therapeutic strategies. One promising target is the inhibition of dietary fat absorption. This compound emerges as a compelling candidate in this arena. It specifically targets MGAT2, a key enzyme in the monoacylglycerol pathway, which is responsible for the majority of triglyceride resynthesis in the small intestine. This targeted approach offers the potential for effective weight management and improvement in metabolic health with a favorable safety profile.

Mechanism of Action

This compound exerts its therapeutic effects primarily through the inhibition of intestinal MGAT2. This inhibition disrupts the normal process of dietary fat absorption and triggers downstream signaling events that contribute to its anti-obesity and metabolic benefits.

Inhibition of Triglyceride Synthesis

As a selective MGAT2 inhibitor, this compound directly blocks the acylation of monoacylglycerol to diacylglycerol, a critical step in the formation of triglycerides within enterocytes. This leads to a reduction in the absorption of dietary fats.

Stimulation of Gut Hormone Release

Preclinical studies have shown that this compound administration leads to an increase in plasma levels of Peptide YY (PYY)[1]. PYY is an anorexigenic gut hormone that promotes satiety and reduces food intake. The precise mechanism linking MGAT2 inhibition to PYY release is still under investigation but is thought to be related to the increased presence of unabsorbed lipids in the distal gut, stimulating L-cells to secrete PYY.

Hepatic Lipid Metabolism

Beyond its intestinal effects, this compound has been shown to influence hepatic lipid metabolism. It can suppress de novo lipogenesis, the process of synthesizing fatty acids from non-lipid precursors, in the liver. This is achieved, in part, by downregulating the expression of key lipogenic genes through the Liver X Receptor (LXR) and Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) signaling pathway[2][3].

Quantitative Preclinical Data

The efficacy of this compound has been evaluated in various preclinical models, primarily in diet-induced obese (DIO) mice and in a model of high sucrose, very low-fat (HSVLF) diet-induced fatty liver. The following tables summarize the key quantitative findings from these studies.

| Parameter | Animal Model | Treatment Group (this compound) | Control Group (Vehicle) | Percentage Change | Reference |

| Body Weight | Diet-Induced Obese (DIO) Mice | Chronic treatment resulted in a significant decrease. | Maintained a higher body weight. | Data on the specific percentage of weight reduction is not available in the provided search results. | [1] |

| Glucose Tolerance | Diet-Induced Obese (DIO) Mice | Significantly improved glucose tolerance. | Showed impaired glucose tolerance. | Specific Area Under the Curve (AUC) values are not available in the provided search results. | [1] |

| Hepatic Triglyceride Content | High Sucrose Very Low-Fat (HSVLF) Diet-Fed Mice | 27.1 ± 7.3 mg/g liver | 45.0 ± 5.5 mg/g liver | ~40% reduction | [2] |

| Plasma Peptide YY (PYY) Levels | Rats | Increased plasma PYY levels after lipid loading. | No significant change. | Quantitative data not specified. | [1] |

| Enzyme/Receptor | IC50 Value | Selectivity | Reference |

| Human MGAT2 | 19 nM | Highly selective for MGAT2 | Data on file |

| Human MGAT1 | Not specified | Not specified | Data on file |

| Human DGAT1 | Not specified | Not specified | Data on file |

| Human DGAT2 | Not specified | Not specified | Data on file |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

Diet-Induced Obesity (DIO) Mouse Model

-

Animals: Male C57BL/6J mice are typically used.

-

Diet: Mice are fed a high-fat diet (HFD), often with 45% to 60% of calories derived from fat, for a period of several weeks to induce obesity and insulin resistance.

-

Treatment: this compound is administered orally, typically mixed with the diet or via gavage. Dosages in the cited studies for similar compounds range from 3 to 100 mg/kg/day.

-

Outcome Measures:

-

Body Weight: Monitored regularly throughout the study.

-

Food Intake: Measured daily or at frequent intervals.

-

Glucose Tolerance Test (GTT): After a period of fasting, mice are administered a bolus of glucose (e.g., 2 g/kg body weight) intraperitoneally or orally. Blood glucose levels are measured at various time points (e.g., 0, 15, 30, 60, 120 minutes) to determine the glucose excursion curve and calculate the Area Under the Curve (AUC).

-

Hepatic Triglyceride Content: At the end of the study, livers are harvested, and lipids are extracted to quantify triglyceride levels, typically expressed as mg of triglyceride per gram of liver tissue.

-

High Sucrose Very Low-Fat (HSVLF) Diet-Induced Fatty Liver Model

-

Animals: Male C57BL/6J mice.

-

Diet: Mice are fed a diet high in sucrose and very low in fat to induce hepatic steatosis.

-

Treatment: this compound was administered at a dose of 100 mg/kg/day for 21 days[2].

-

Outcome Measures:

-

Hepatic Triglyceride Content: Livers are collected, and triglyceride levels are measured as described above.

-

In Vitro Enzyme Inhibition Assay

-

Enzyme Source: Recombinant human MGAT2, MGAT1, DGAT1, and DGAT2 enzymes are used.

-

Assay Principle: The assay measures the incorporation of a radiolabeled fatty acyl-CoA into a monoacylglycerol substrate to form diacylglycerol.

-

Procedure: The enzymes are incubated with the substrate and varying concentrations of this compound. The amount of radiolabeled diacylglycerol produced is quantified to determine the inhibitory activity and calculate the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows associated with this compound.

Clinical Development Status

As of the latest available information, there is no evidence to suggest that this compound has entered into formal clinical trials in humans. The available research is confined to preclinical, in vitro, and animal studies.

Conclusion and Future Directions

This compound represents a promising therapeutic agent for the treatment of obesity and related metabolic disorders. Its targeted inhibition of MGAT2 offers a clear and compelling mechanism of action, which is supported by robust preclinical data demonstrating its efficacy in reducing body weight, improving glucose metabolism, and mitigating hepatic steatosis.

Future research should focus on several key areas. Firstly, more detailed dose-response studies in DIO models are needed to establish the optimal therapeutic window. Secondly, a thorough investigation into the long-term safety and toxicology of this compound is essential before it can be considered for clinical development. Finally, elucidating the precise molecular mechanisms that link MGAT2 inhibition to the observed changes in gut hormone secretion and hepatic gene expression will provide a more complete understanding of its pharmacological profile. Should these further investigations yield positive results, this compound could progress to clinical trials and potentially offer a valuable new tool in the fight against the global obesity epidemic.

References

- 1. This compound, a novel monoacylglycerol acyltransferase inhibitor, modulates fat absorption and prevents diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound, a monoacylglycerol acyltransferase inhibitor, prevents fatty liver and suppresses both triglyceride synthesis and de novo lipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

JTP-103237: A Technical Guide to a Novel MGAT2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of JTP-103237, a novel and selective inhibitor of monoacylglycerol acyltransferase 2 (MGAT2). This document details the mechanism of action, preclinical efficacy, and the experimental methodologies used to characterize this compound.

Core Mechanism: MGAT2 Inhibition

Monoacylglycerol acyltransferase 2 (MGAT2) is a key enzyme in the intestinal absorption of dietary fats.[1][2] It catalyzes the resynthesis of triglycerides (TGs) from monoacylglycerol and fatty acids within enterocytes. By inhibiting MGAT2, this compound effectively modulates fat absorption and has demonstrated potential in the management of metabolic disorders such as obesity and nonalcoholic fatty liver disease (NAFLD).[1][2][3][4]

The inhibition of MGAT2 by this compound leads to a decrease in the synthesis of diacylglycerol (DG) and subsequently triglycerides in the intestine.[5][6] This not only reduces the absorption of dietary fats but also leads to an increase in lipid content in the distal small intestine.[1][2] This altered lipid distribution is associated with an increase in plasma levels of peptide YY (PYY), a gut hormone involved in satiety, which may contribute to reduced food intake.[1][2] Furthermore, chronic administration of this compound has been shown to increase oxygen consumption, suggesting an impact on overall energy expenditure.[1][2]

In the liver, this compound has been shown to reduce hepatic triglyceride content and suppress both triglyceride synthesis and de novo lipogenesis.[3][4][7] The proposed mechanism involves the direct inhibition of hepatic MGAT, as well as indirect effects stemming from an increase in fatty acid substrates that can suppress the expression of lipogenic genes like sterol regulatory element-binding protein 1-c (SREBP-1c).[3]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound and other relevant MGAT2 inhibitors.

Table 1: In Vitro Potency of MGAT2 Inhibitors

| Compound | Target | IC50 (nM) | Assay System | Reference |

| This compound | Human MGAT2 | Not explicitly stated, but potent inhibition reported. | Recombinant hMGAT2 | [1] |

| Unnamed Takeda Compound | Human MGAT2 | 0.31 | Transfected Freestyle293 membrane cells | [8] |

| Compound A | Human MGAT2 | 7.8 | Not specified | [9] |

| Compound A | Mouse MGAT2 | 2.4 | Not specified | [9] |

| Pyrimidine-4(3H)-one derivative | Human MGAT2 | 56 | Membrane fractions from hMGAT2-expressing yeast | [10] |

Table 2: In Vivo Efficacy of MGAT2 Inhibitors

| Compound | Animal Model | Dose | Effect | Reference |

| This compound | High-fat diet-induced obese (DIO) mice | Not specified | Significantly decreased body weight, improved glucose tolerance, decreased fat weight and hepatic triglyceride content. | [1][2] |

| This compound | High sucrose very low fat (HSVLF) diet-fed mice | 100 mg/kg/day for 21 days | Significantly decreased hepatic triglyceride content (45.0 ± 5.5 mg/g to 27.1 ± 7.3 mg/g liver). | [11] |

| This compound | HSVLF diet-fed mice | Not specified | Decreased plasma glucose and total cholesterol levels. | [4] |

| (S)-10 | Mice (Oral Lipid Tolerance Test) | Not specified | 68% inhibition of plasma triacylglycerol (TAG) concentration (p<0.01). | [12] |

| Unnamed Takeda Compound | C57BL/6J mice (Oral Fat Tolerance Test) | 1 mg/kg p.o. | Reduced chylomicron triglyceride AUC by 72% relative to vehicle. | |

| Compound B | C57BL/6J mice (Meal Tolerance Test) | 10 mg/kg | Decreased plasma chylomicron/triglyceride AUC by 37%. | [13] |

| Compound A | C57BL/6J mice (fasting-HFD refeeding) | 30 mg/kg | 59% reduction in food intake. | [9] |

Signaling and Experimental Workflow Diagrams

The following diagrams illustrate the MGAT2 inhibition pathway and a typical experimental workflow for evaluating an MGAT2 inhibitor.

References

- 1. ovid.com [ovid.com]

- 2. This compound, a novel monoacylglycerol acyltransferase inhibitor, modulates fat absorption and prevents diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound, a monoacylglycerol acyltransferase inhibitor, prevents fatty liver and suppresses both triglyceride synthesis and de novo lipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What are MGAT2 inhibitors and how do they work? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 8. | BioWorld [bioworld.com]

- 9. Pharmacological Inhibition of Monoacylglycerol O-Acyltransferase 2 Improves Hyperlipidemia, Obesity, and Diabetes by Change in Intestinal Fat Utilization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Identification and design of a novel series of MGAT2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibition of MGAT2 modulates fat‐induced gut peptide release and fat intake in normal mice and ameliorates obesity and diabetes in ob/ob mice fed on a high‐fat diet - PMC [pmc.ncbi.nlm.nih.gov]

JTP-103237: A Technical Whitepaper on a Novel MGAT2 Inhibitor for Obesity and Metabolic Syndrome Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

JTP-103237 is a potent and selective small molecule inhibitor of monoacylglycerol acyltransferase 2 (MGAT2), an enzyme pivotal in the intestinal absorption of dietary fats. Preclinical research has demonstrated its potential as a therapeutic agent for obesity and related metabolic disorders, including nonalcoholic fatty liver disease (NAFLD). By blocking the re-synthesis of triglycerides in enterocytes, this compound modulates fat absorption, reduces body weight, improves glucose tolerance, and decreases hepatic steatosis in animal models. This document provides an in-depth technical overview of this compound, summarizing its mechanism of action, pharmacological effects, and the experimental methodologies used in its preclinical evaluation. While this compound showed promise in early studies, it appears that its clinical development has not progressed, and no active clinical trials are currently reported.

Introduction

The global prevalence of obesity and its associated metabolic comorbidities, such as type 2 diabetes and NAFLD, necessitates the exploration of novel therapeutic strategies. One such approach is the inhibition of dietary fat absorption. Monoacylglycerol acyltransferase 2 (MGAT2) is a key enzyme in the predominant pathway for triglyceride resynthesis in the small intestine. Its inhibition presents a compelling target for reducing caloric intake from dietary fats. This compound emerged from this research as a selective inhibitor of MGAT2. This whitepaper consolidates the available technical data on this compound to serve as a comprehensive resource for researchers in the field of metabolic diseases.

Mechanism of Action

This compound exerts its therapeutic effects by selectively inhibiting the MGAT2 enzyme. This enzyme catalyzes the acylation of monoacylglycerol to diacylglycerol, a critical step in the triglyceride synthesis pathway within the enterocytes of the small intestine. By blocking this step, this compound prevents the efficient re-esterification of absorbed fatty acids and monoacylglycerols back into triglycerides, thereby reducing the subsequent packaging into chylomicrons and absorption into the bloodstream.

This primary mechanism of action leads to several downstream effects:

-

Modulation of Fat Absorption: Inhibition of MGAT2 by this compound leads to a decrease in triglyceride content in the proximal small intestine and an increase in lipid content in the distal small intestine. This suggests a delayed and potentially reduced overall fat absorption.

-

Stimulation of Gut Hormones: The increased presence of lipids, particularly monoacylglycerols and fatty acids, in the distal small intestine is thought to stimulate the release of satiety hormones from enteroendocrine L-cells. This compound has been shown to increase plasma levels of peptide YY (PYY), a known appetite suppressant. While a direct significant effect on glucagon-like peptide-1 (GLP-1) was not consistently observed for this compound, other MGAT2 inhibitors have been shown to modulate GLP-1 secretion.

-

Regulation of Hepatic Lipogenesis: this compound has also been shown to suppress hepatic triglyceride synthesis and de novo lipogenesis. This is, in part, attributed to the downregulation of lipogenesis-related gene expression, such as sterol regulatory element-binding protein 1-c (SREBP-1c).

Quantitative Data

In Vitro Potency and Selectivity

This compound demonstrates high potency for MGAT2 with significant selectivity over other related acyltransferases.

| Target | IC50 (nM) | Selectivity vs. hMGAT2 |

| Human MGAT2 | 19 | - |

| Human MGAT3 | 6423 | >300-fold |

| Human DGAT1 | >10000 | >500-fold |

| Human DGAT2 | >10000 | >500-fold |

Data compiled from publicly available research articles.

Preclinical Efficacy in Animal Models

Chronic administration of this compound has been evaluated in diet-induced obese (DIO) mice and a mouse model of fatty liver induced by a high sucrose, very low-fat (HSVLF) diet.

Table 2: Effects of Chronic this compound Treatment in Diet-Induced Obese (DIO) Mice

| Parameter | Vehicle Control | This compound (30 mg/kg/day) | % Change vs. Control |

| Body Weight Change | Gain | Significant Decrease | - |

| Fat Weight | - | Significant Decrease | - |

| Hepatic Triglyceride Content | - | Significant Decrease | - |

| Glucose Tolerance | Impaired | Improved | - |

Qualitative summary of findings from published studies.

Table 3: Effects of Chronic this compound Treatment in a High Sucrose, Very Low-Fat (HSVLF) Diet Mouse Model

| Parameter | Vehicle Control | This compound (100 mg/kg/day) | % Change vs. Control |

| Hepatic Triglyceride Content (mg/g liver) | 45.0 ± 5.5 | 27.1 ± 7.3 | -39.8% |

| Epididymal Fat Weight | - | Decreased | - |

| Plasma Glucose | - | Decreased | - |

| Plasma Total Cholesterol | - | Decreased | - |

Data are presented as mean ± SD where available.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action and Downstream Effects

The inhibition of MGAT2 by this compound in intestinal enterocytes initiates a cascade of events that contribute to its anti-obesity and metabolic benefits.

Experimental Workflow for Assessing In Vivo Efficacy

The preclinical efficacy of this compound was primarily evaluated in a diet-induced obesity (DIO) mouse model. The general workflow for such a study is outlined below.

Experimental Protocols

Detailed experimental protocols for the studies on this compound are not fully available in the public domain. However, based on the published literature, the following methodologies were employed.

MGAT2 Inhibition Assay (General Principles)

-

Enzyme Source: Microsomal fractions from human intestinal tissue or recombinant human MGAT2 expressed in a suitable cell line (e.g., Sf9 or COS-7 cells).

-

Substrates: A monoacylglycerol (e.g., 2-oleoylglycerol) and a radiolabeled acyl-CoA (e.g., [14C]oleoyl-CoA).

-

Assay Principle: The assay measures the enzymatic conversion of the substrates into radiolabeled diacylglycerol.

-

Procedure Outline:

-

Incubate the enzyme source with varying concentrations of this compound.

-

Initiate the enzymatic reaction by adding the substrates.

-

Allow the reaction to proceed for a defined period at a controlled temperature.

-

Stop the reaction (e.g., by adding a solvent mixture).

-

Extract the lipids from the reaction mixture.

-

Separate the lipid species (monoacylglycerol, diacylglycerol, triglyceride) using thin-layer chromatography (TLC).

-

Quantify the amount of radiolabeled diacylglycerol formed using a phosphorimager or scintillation counting.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Diet-Induced Obesity (DIO) Mouse Model

-

Animal Strain: C57BL/6J mice are commonly used as they are susceptible to developing obesity and insulin resistance on a high-fat diet.

-

Diet: A high-fat diet with approximately 45-60% of calories derived from fat.

-

Induction of Obesity: Mice are fed the high-fat diet for a period of 8-12 weeks to induce a stable obese phenotype with metabolic complications.

-

Treatment: this compound is administered orally (e.g., via gavage or as a food admixture) at various doses for a chronic period (e.g., 4-8 weeks).

-

Parameters Measured:

-

Body weight and food intake (monitored regularly).

-

Body composition (fat mass and lean mass) using techniques like DEXA or NMR.

-

Oral Glucose Tolerance Test (OGTT): After an overnight fast, a glucose bolus is administered orally, and blood glucose levels are measured at several time points to assess glucose disposal.

-

Plasma biomarkers: Triglycerides, cholesterol, insulin, and gut hormones (PYY, GLP-1).

-

Tissue analysis: Liver and adipose tissue are collected at the end of the study for weight measurement and analysis of triglyceride content.

-

High Sucrose, Very Low-Fat (HSVLF) Diet Mouse Model

-

Purpose: This model is used to specifically investigate the effects of an inhibitor on hepatic lipogenesis and triglyceride accumulation driven by high carbohydrate intake, minimizing the confounding effects of intestinal fat absorption inhibition.

-

Diet: A diet with a high percentage of calories from sucrose (e.g., >60%) and a very low percentage from fat (e.g., <5%).

-

Procedure: Similar to the DIO model, mice are fed the HSVLF diet to induce hepatic steatosis, followed by chronic treatment with this compound.

-

Primary Endpoints: Hepatic triglyceride content, expression of lipogenic genes (e.g., SREBP-1c, FAS, ACC), and plasma metabolic parameters.

Safety and Toxicology

There is a lack of publicly available information regarding the formal safety and toxicology studies of this compound. Such studies are a critical component of preclinical drug development and would typically involve in vitro genotoxicity assays and in vivo toxicity studies in at least two species (one rodent, one non-rodent) to assess the safety profile of the compound and determine a safe starting dose for potential human trials. The absence of this information in the public domain is a significant data gap.

Clinical Development Status

As of the latest available information, there are no registered clinical trials for this compound on major clinical trial registries. The primary research on this compound was published in 2015, and the lack of subsequent clinical development news suggests that the program may have been discontinued. The reasons for this have not been publicly disclosed but could be due to a variety of factors, including but not limited to unfavorable pharmacokinetic properties, unforeseen toxicity, lack of superior efficacy compared to other modalities, or strategic business decisions.

Conclusion

This compound is a well-characterized preclinical MGAT2 inhibitor that has demonstrated promising efficacy in animal models of obesity and metabolic syndrome. Its mechanism of action, centered on the modulation of intestinal fat absorption and subsequent effects on satiety and hepatic lipid metabolism, provides a strong rationale for its potential therapeutic use. However, the apparent discontinuation of its clinical development underscores the challenges in translating preclinical findings into viable therapeutics. The data and methodologies summarized in this whitepaper provide a valuable resource for researchers working on MGAT2 as a therapeutic target and for those in the broader field of obesity and metabolic disease drug discovery. Future research in this area may build upon the lessons learned from compounds like this compound to develop next-generation MGAT2 inhibitors with improved developability profiles.

The Role of JTP-103237 in Lipid Metabolism: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the novel monoacylglycerol acyltransferase (MGAT) inhibitor, JTP-103237, and its significant role in the modulation of lipid metabolism. This compound has emerged as a promising therapeutic candidate for metabolic disorders, primarily through its targeted inhibition of MGAT2, a key enzyme in intestinal fat absorption and hepatic lipid synthesis. This document summarizes key quantitative findings, details experimental methodologies, and visualizes the underlying biological pathways and experimental processes.

Core Mechanism of Action

This compound is a potent and selective inhibitor of monoacylglycerol acyltransferase 2 (MGAT2).[1] This enzyme plays a crucial role in the resynthesis of triglycerides (TGs) from dietary monoacylglycerols and fatty acids in the enterocytes of the small intestine. By inhibiting MGAT2, this compound effectively reduces the absorption of dietary fats.[1] Furthermore, this compound has demonstrated significant effects on hepatic lipid metabolism, where it suppresses both triglyceride synthesis and de novo lipogenesis, contributing to the prevention of hepatic steatosis.[2][3]

Quantitative Efficacy in Preclinical Models

The therapeutic potential of this compound has been evaluated in various preclinical models, primarily in mice with diet-induced obesity and fatty liver. The following tables summarize the key quantitative data from these studies.

Table 1: Effects of this compound on Metabolic Parameters in High Sucrose Very Low-Fat (HSVLF) Diet-Fed Mice

| Parameter | Vehicle Control | This compound (30 mg/kg/day) | This compound (100 mg/kg/day) | Reference |

| Hepatic Triglyceride (mg/g liver) | 45.0 ± 5.5 | - | 27.1 ± 7.3 | [2] |

| Body Weight (g) | No significant change | No significant change | No significant change | [2] |

| Epididymal Fat Weight (g) | - | - | Significantly reduced | [3] |

| Plasma Glucose (mg/dL) | - | - | Significantly reduced | [2][3] |

| Plasma Total Cholesterol (mg/dL) | - | - | Significantly reduced | [2][3] |

| Plasma Insulin (ng/mL) | - | Significantly reduced | Tendency to decrease | [2] |

Table 2: Effects of this compound in High-Fat Diet (HFD)-Induced Obese Mice

| Parameter | Effect of this compound | Reference |

| Body Weight | Significantly decreased | [1] |

| Glucose Tolerance | Improved | [1] |

| Fat Weight | Decreased | [1] |

| Hepatic Triglyceride Content | Decreased | [1] |

| Food Intake | Reduced (in a dietary fat-dependent manner) | [1] |

| Plasma Peptide YY (PYY) | Increased after lipid loading | [1] |

Signaling Pathways and Molecular Interactions

The mechanism of action of this compound extends to the regulation of key transcription factors involved in lipogenesis. The inhibitor has been shown to suppress the expression of sterol regulatory element-binding protein 1-c (SREBP-1c), a master regulator of fatty acid and triglyceride synthesis.[3] This effect is potentially mediated through the modulation of the Liver X Receptor (LXR) signaling pathway.[4][5][6]

Detailed Experimental Protocols

Reproducibility is a cornerstone of scientific advancement. This section provides an overview of the key experimental methodologies employed in the evaluation of this compound.

In Vivo Efficacy in Diet-Induced Obese Mouse Models

-

Animal Model: Male C57BL/6J mice are typically used.[2]

-

Diet-Induced Obesity:

-

High-Fat Diet (HFD) Model: Mice are fed a diet with a high percentage of calories from fat to induce an obese phenotype with insulin resistance.[1]

-

High Sucrose Very Low-Fat (HSVLF) Diet Model: This model is used to induce hepatic steatosis primarily through carbohydrate-driven de novo lipogenesis.[2]

-

-

Drug Administration: this compound is administered as a food admixture at specified doses (e.g., 30 and 100 mg/kg/day) for a defined period.[2]

-

Efficacy Parameters:

-

Body Weight and Food Intake: Monitored regularly throughout the study.

-

Plasma Lipid Profile: Blood samples are collected to measure levels of triglycerides, total cholesterol, LDL-C, and HDL-C.[2]

-

Glucose Metabolism: Oral glucose tolerance tests (OGTT) are performed to assess insulin sensitivity.[1][7]

-

Hepatic Lipid Content: At the end of the study, livers are harvested for the measurement of triglyceride content.[2]

-

Monoacylglycerol Acyltransferase (MGAT) Activity Assay

-

Principle: This assay measures the enzymatic activity of MGAT by quantifying the formation of diacylglycerol (DAG) from a monoacylglycerol substrate and an acyl-CoA donor.

-

Protocol Outline:

-

Preparation of Microsomes: Intestinal or hepatic tissues are homogenized, and the microsomal fraction containing MGAT enzymes is isolated by differential centrifugation.

-

Reaction Mixture: The microsomal preparation is incubated with a reaction buffer containing a monoacylglycerol substrate (e.g., 2-monooleoylglycerol) and a radiolabeled acyl-CoA (e.g., [14C]oleoyl-CoA).

-

Incubation: The reaction is carried out at a controlled temperature for a specific duration.

-

Lipid Extraction: The reaction is stopped, and total lipids are extracted from the mixture.

-

Analysis: The lipid extract is separated by thin-layer chromatography (TLC), and the radioactivity incorporated into the diacylglycerol fraction is quantified to determine MGAT activity.

-

Oral Glucose Tolerance Test (OGTT)

-

Principle: The OGTT assesses the ability of an organism to clear a glucose load from the bloodstream, providing a measure of insulin sensitivity.[7][8]

-

Protocol Outline:

-

Fasting: Mice are fasted overnight but allowed access to water.[8]

-

Baseline Glucose: A baseline blood glucose measurement is taken from the tail vein.[8]

-

Glucose Administration: A concentrated glucose solution is administered orally via gavage.[7][8]

-

Blood Glucose Monitoring: Blood glucose levels are measured at specific time points (e.g., 15, 30, 60, 90, and 120 minutes) after glucose administration.[8]

-

Data Analysis: The area under the curve (AUC) for blood glucose is calculated to compare glucose tolerance between treatment groups.

-

Logical Relationships in the Therapeutic Approach

The therapeutic rationale for using this compound to treat metabolic disorders is based on a clear logical progression from its molecular mechanism to its physiological effects.

References

- 1. This compound, a novel monoacylglycerol acyltransferase inhibitor, modulates fat absorption and prevents diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound, a monoacylglycerol acyltransferase inhibitor, prevents fatty liver and suppresses both triglyceride synthesis and de novo lipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Expression of SREBP-1c Requires SREBP-2-mediated Generation of a Sterol Ligand for LXR in Livers of Mice | eLife [elifesciences.org]

- 5. Regulation of mouse sterol regulatory element-binding protein-1c gene (SREBP-1c) by oxysterol receptors, LXRα and LXRβ - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Liver X receptor in cooperation with SREBP-1c is a major lipid synthesis regulator in nonalcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Study of In Vivo Glucose Metabolism in High-fat Diet-fed Mice Using Oral Glucose Tolerance Test (OGTT) and Insulin Tolerance Test (ITT) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. protocols.io [protocols.io]

JTP-103237: A Technical Deep Dive into its Attenuation of De Novo Lipogenesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

JTP-103237 is a potent and selective inhibitor of monoacylglycerol acyltransferase (MGAT), an enzyme pivotal in triglyceride synthesis. Research demonstrates its significant impact on mitigating de novo lipogenesis (DNL), the metabolic pathway for synthesizing fatty acids from non-lipid sources. In preclinical models, this compound has been shown to reduce hepatic triglyceride content, suppress the expression of key lipogenic genes, and improve overall metabolic parameters. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its effects on DNL, and the experimental methodologies used to elucidate these findings.

Mechanism of Action

This compound primarily exerts its effects through the inhibition of MGAT. MGAT enzymes catalyze the acylation of monoacylglycerol to form diacylglycerol, a crucial step in the synthesis of triglycerides. By blocking this step, this compound disrupts the triglyceride synthesis pathway.

Interestingly, the inhibitory action of this compound extends beyond direct enzyme inhibition, impacting the genetic regulation of lipid metabolism. The proposed mechanism involves the accumulation of fatty acids, the substrates for MGAT, which in turn leads to the suppression of Sterol Regulatory Element-Binding Protein 1-c (SREBP-1c) expression by antagonizing Liver X Receptor (LXR) signaling.[1] SREBP-1c is a master transcriptional regulator of DNL, controlling the expression of numerous lipogenic genes.

Impact on De Novo Lipogenesis and Hepatic Steatosis

Studies utilizing a high-sucrose, very-low-fat (HSVLF) diet-induced fatty liver mouse model have demonstrated the efficacy of this compound in ameliorating hepatic steatosis by suppressing DNL.[2][3][4]

Quantitative Effects on Hepatic Parameters

Oral administration of this compound resulted in a dose-dependent reduction in key markers of hepatic lipid accumulation and synthesis.

| Parameter | Vehicle Control | This compound (30 mg/kg) | This compound (100 mg/kg) | Reference |

| Hepatic Triglyceride (mg/g liver) | ~45 | Not specified | ~27 (significant reduction) | [5] |

| Hepatic MGAT Activity (nmol/min/mg protein) | ~0.12 | ~0.08 | ~0.06 | [1] |

| Hepatic De Novo Lipogenesis (relative) | High | Suppressed | Suppressed | [2][3][4] |

| SREBP-1c mRNA Expression (relative) | High | Suppressed | Suppressed | [2][3][4] |

Effects on Systemic Metabolic Parameters

Beyond its direct effects on the liver, this compound also improved systemic metabolic health in preclinical models.

| Parameter | Effect of this compound | Reference |

| Plasma Glucose | Decreased | [1][2][3] |

| Total Cholesterol | Decreased | [1][2][3] |

| Epididymal Fat Accumulation | Reduced | [1][2][3] |

Experimental Protocols

The following outlines the key experimental methodologies employed in the evaluation of this compound's impact on de novo lipogenesis.

Animal Model and Treatment

-

Model: Male C57BL/6J mice were used.[2]

-

Diet: A high-sucrose, very-low-fat (HSVLF) diet was used to induce fatty liver through the stimulation of de novo lipogenesis.[2][5] This diet minimizes the contribution of intestinal fat absorption to hepatic lipid content.[5]

-

Treatment: this compound was administered orally once daily.[1]

Measurement of Hepatic Triglycerides

-

Method: Liver tissue was homogenized, and lipids were extracted. Triglyceride content was then quantified using a commercially available enzymatic assay kit.

Hepatic MGAT Activity Assay

-

Substrate: [1-14C] oleoyl-coenzyme A was used as the radiolabeled substrate.[5]

-

Procedure: Liver microsomes were incubated with the radiolabeled substrate and monoolein. The reaction was terminated, and lipids were extracted and separated by thin-layer chromatography. The radioactivity of the diacylglycerol spot was measured to determine MGAT activity.

Gene Expression Analysis

-

Method: Total RNA was extracted from liver tissue and reverse-transcribed to cDNA. Quantitative real-time PCR (qPCR) was performed to measure the mRNA expression levels of SREBP-1c and other lipogenic genes. Expression levels were normalized to a housekeeping gene.

Broader Implications and Future Directions

The ability of this compound to suppress de novo lipogenesis and improve the metabolic profile in preclinical models suggests its potential as a therapeutic agent for nonalcoholic fatty liver disease (NAFLD) and other metabolic disorders.[2][5] Notably, in high-fat diet models, this compound also demonstrated effects on reducing fat absorption in the intestine, leading to weight loss and improved glucose tolerance, highlighting a dual mechanism of action beneficial for treating obesity.[6][7][8]

As of the latest available information, this compound has not entered clinical trials.[9] Further investigation is warranted to determine its safety and efficacy in humans. The targeted inhibition of MGAT represents a promising strategy for addressing the complex interplay of factors contributing to metabolic diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, a monoacylglycerol acyltransferase inhibitor, prevents fatty liver and suppresses both triglyceride synthesis and de novo lipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 4. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 5. researchgate.net [researchgate.net]

- 6. This compound, a novel monoacylglycerol acyltransferase inhibitor, modulates fat absorption and prevents diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ovid.com [ovid.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

JTP-103237: A Potent and Selective MGAT2 Inhibitor for Obesity and Metabolic Disorders

An In-depth Technical Guide on the Selectivity of JTP-103237 for Monoacylglycerol Acyltransferase 2

For researchers, scientists, and drug development professionals, understanding the precise molecular interactions and selectivity of a therapeutic candidate is paramount. This technical guide delves into the core characteristics of this compound, a novel small molecule inhibitor of Monoacylglycerol Acyltransferase 2 (MGAT2). This compound has demonstrated significant potential in preclinical models for the treatment of obesity and related metabolic diseases by modulating fat absorption.[1][2][3] This document provides a comprehensive overview of its selectivity, the experimental methodologies used for its characterization, and the underlying biochemical pathways.

Quantitative Analysis of this compound Selectivity

The efficacy of a targeted therapy is intrinsically linked to its selectivity for the intended molecular target over other related proteins. This compound has been shown to be a highly potent and selective inhibitor of human MGAT2. The following table summarizes the available quantitative data on its inhibitory activity against various acyltransferases.

| Enzyme Target | IC50 Value (µM) | Fold Selectivity vs. hMGAT2 | Reference |

| Human MGAT2 (hMGAT2) | 0.019 | 1 | [1] |

| Human MGAT3 (hMGAT3) | 6.423 | ~338 | [1] |

| Human Diacylglycerol Acyltransferase 2 (hDGAT2) | No inhibition observed | - | [4] |

| Human MGAT1 (hMGAT1) | Not Determined | - | [4] |

| Human Diacylglycerol Acyltransferase 1 (hDGAT1) | Not Determined | - |

Note: The effect of this compound on MGAT1 activity could not be determined due to experimental challenges in obtaining a membrane fraction with sufficient MGAT1 activity.[4]

Mechanism of Action: Inhibiting Intestinal Fat Absorption

This compound exerts its therapeutic effects by inhibiting MGAT2, a key enzyme in the monoacylglycerol pathway of triglyceride resynthesis in the small intestine. By blocking this enzyme, this compound effectively reduces the absorption of dietary fats.

Experimental Protocols for Determining Selectivity

The selectivity of this compound was determined through a series of in vitro enzymatic assays. The following provides a detailed methodology for a representative MGAT2 inhibition assay.

In Vitro MGAT2 Enzymatic Assay

This protocol outlines the general steps for measuring the inhibitory activity of compounds against MGAT2 using a radiolabeled substrate.

1. Preparation of Enzyme Source:

-

Human MGAT2 (hMGAT2) is expressed in a suitable host system (e.g., insect cells or mammalian cells).

-

Microsomal fractions containing the recombinant hMGAT2 are prepared by differential centrifugation.

-

The protein concentration of the microsomal preparation is determined using a standard method (e.g., Bradford assay).

2. Assay Reaction Mixture:

-

The assay is typically performed in a buffer solution with the following components:

-

100 mM Tris-HCl (pH 7.5)

-

250 mM Sucrose

-

5 mM MgCl₂

-

0.05% Bovine Serum Albumin (BSA)

-

-

Substrates are added to the reaction mixture:

-

2-oleoylglycerol (2-OG) as the monoacylglycerol substrate.

-

[¹⁴C]-Oleoyl-CoA as the radiolabeled acyl-CoA substrate.

-

3. Inhibition Assay:

-

Various concentrations of this compound (or other test compounds) are pre-incubated with the microsomal enzyme preparation.

-

The enzymatic reaction is initiated by the addition of the substrates.

-

The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30 minutes at 37°C).

4. Termination and Extraction:

-

The reaction is stopped by the addition of a quenching solution (e.g., a mixture of chloroform and methanol).

-

The lipids are extracted from the aqueous phase.

5. Analysis:

-

The extracted lipids are separated by thin-layer chromatography (TLC).

-

The radiolabeled diacylglycerol (DAG) product is visualized and quantified using a phosphorimager or liquid scintillation counting.

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

This compound is a potent inhibitor of human MGAT2 with a high degree of selectivity over the related isoform MGAT3 and no observed inhibition of DGAT2. This selectivity profile is a critical attribute for a therapeutic candidate, as it minimizes the potential for off-target effects. The preclinical data on this compound, demonstrating its ability to prevent diet-induced obesity and improve metabolic parameters, underscores the therapeutic potential of selective MGAT2 inhibition.[1][2] Further investigation and clinical development will be necessary to fully elucidate the safety and efficacy of this compound in humans.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound, a monoacylglycerol acyltransferase inhibitor, prevents fatty liver and suppresses both triglyceride synthesis and de novo lipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a novel monoacylglycerol acyltransferase inhibitor, modulates fat absorption and prevents diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

JTP-103237: Application Notes and In Vivo Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

JTP-103237 is a novel and selective inhibitor of monoacylglycerol acyltransferase 2 (MGAT2), an enzyme pivotal in the absorption of dietary fat in the intestine and lipid metabolism in the liver.[1][2] By targeting MGAT2, this compound presents a promising therapeutic strategy for metabolic disorders such as obesity, nonalcoholic fatty liver disease (NAFLD), and type 2 diabetes.[3][4] This document provides detailed application notes and in vivo experimental protocols for the study of this compound in rodent models of diet-induced obesity and fatty liver disease.

Introduction

Monoacylglycerol acyltransferase 2 (MGAT2) plays a crucial role in the resynthesis of triglycerides (TGs) from dietary monoacylglycerols and fatty acids in the enterocytes of the small intestine.[1] Inhibition of MGAT2 has been shown to reduce the absorption of dietary fats, leading to decreased body weight and improved metabolic parameters in preclinical models.[2] this compound has demonstrated efficacy in reducing body weight, improving glucose tolerance, and decreasing hepatic steatosis in mice fed high-fat or high-sucrose diets.[2][4] These application notes provide a framework for researchers to investigate the in vivo pharmacology of this compound.

Mechanism of Action & Signaling Pathway

This compound selectively inhibits the enzymatic activity of MGAT2, thereby blocking the conversion of monoacylglycerol to diacylglycerol, a key step in triglyceride synthesis.[1] This inhibition occurs in both the small intestine and the liver. In the intestine, this leads to reduced fat absorption and an increase in lipids in the distal small intestine.[1] This, in turn, can stimulate the release of satiety hormones like peptide YY (PYY), contributing to reduced food intake.[1]

In the liver, this compound-mediated inhibition of MGAT2 leads to a reduction in hepatic triglyceride content.[3] Furthermore, this compound has been shown to suppress the expression of lipogenesis-related genes, most notably the sterol regulatory element-binding protein 1-c (SREBP-1c).[3][4] SREBP-1c is a master transcriptional regulator of genes involved in fatty acid and triglyceride synthesis. Its activity is promoted by insulin signaling and suppressed by AMP-activated protein kinase (AMPK). By downregulating SREBP-1c, this compound effectively curtails de novo lipogenesis in the liver.

Figure 1: Signaling pathway of this compound action.

Quantitative Data Summary

| Parameter | Animal Model | Treatment Group | Dosage | Result | Reference |

| Body Weight | High-Fat Diet-Induced Obese (DIO) Mice | This compound | Food admixture | Significantly decreased | [2] |

| Glucose Tolerance | High-Fat Diet-Induced Obese (DIO) Mice | This compound | Food admixture | Improved | [2] |

| Fat Weight | High-Fat Diet-Induced Obese (DIO) Mice | This compound | Food admixture | Decreased | [2] |

| Hepatic Triglyceride Content | High-Fat Diet-Induced Obese (DIO) Mice | This compound | Food admixture | Decreased | [2] |

| Hepatic Triglyceride Content | High Sucrose Very Low-Fat (HSVLF) Diet-Fed Mice | This compound | 30 mg/kg/day (food admixture) | Reduced | [3][4] |

| Hepatic Triglyceride Content | High Sucrose Very Low-Fat (HSVLF) Diet-Fed Mice | This compound | 100 mg/kg/day (food admixture) | Significantly reduced | [3][4] |

| Plasma Glucose | High Sucrose Very Low-Fat (HSVLF) Diet-Fed Mice | This compound | 30 & 100 mg/kg/day (food admixture) | Decreased | [3][4] |

| Total Cholesterol | High Sucrose Very Low-Fat (HSVLF) Diet-Fed Mice | This compound | 30 & 100 mg/kg/day (food admixture) | Decreased | [3][4] |

| Epididymal Fat Accumulation | High Sucrose Very Low-Fat (HSVLF) Diet-Fed Mice | This compound | 30 & 100 mg/kg/day (food admixture) | Reduced | [3][4] |

| Food Intake | Rats on High-Fat Diet | This compound | Not specified | Reduced in a dietary fat-dependent manner | [1] |

| Plasma Peptide YY (PYY) | Rats after lipid loading | This compound | Not specified | Increased | [1] |

Experimental Protocols

Protocol 1: High-Fat Diet (HFD)-Induced Obesity Model

This protocol is designed to evaluate the efficacy of this compound in preventing or treating obesity and related metabolic disorders in a diet-induced animal model.

Materials:

-

Male C57BL/6J mice (6-8 weeks old)

-

High-fat diet (e.g., 45-60% kcal from fat)

-

Standard chow diet (control)

-

This compound

-

Vehicle for food admixture (e.g., powdered chow)

-

Metabolic cages (for food and water intake monitoring)

-

Glucometer and test strips

-

Equipment for blood collection (e.g., tail vein lancets, micro-hematocrit tubes)

-

Analytical balance

Procedure:

-

Acclimation: Acclimate mice to the animal facility for at least one week upon arrival, with ad libitum access to standard chow and water.

-

Group Allocation: Randomize mice into control and treatment groups based on body weight.

-

Diet Induction:

-

Control Group: Feed a standard chow diet.

-

HFD Group: Feed a high-fat diet to induce obesity. This typically takes 8-12 weeks, or until a significant difference in body weight is observed compared to the control group.

-

-

This compound Administration (as food admixture):

-

Calculate the required amount of this compound based on the desired dosage (e.g., mg/kg of body weight/day) and the average daily food intake of the mice.

-

Thoroughly mix the calculated amount of this compound with a small portion of the powdered high-fat diet to ensure homogeneity.

-

Incorporate this pre-mix into the total amount of high-fat diet for the treatment group.

-

The control group will receive the high-fat diet with the vehicle only.

-

Provide the respective diets to the animals ad libitum.

-

-

Monitoring:

-

Measure body weight and food intake weekly.

-

Perform an oral glucose tolerance test (OGTT) at baseline and at the end of the study (see Protocol 3).

-

-

Endpoint Analysis:

-

At the end of the treatment period, euthanize the mice.

-

Collect blood for analysis of plasma lipids, glucose, and insulin.

-

Dissect and weigh adipose tissue depots (e.g., epididymal, subcutaneous) and the liver.

-

Snap-freeze liver tissue in liquid nitrogen for subsequent analysis of triglyceride content and gene expression (e.g., SREBP-1c).

-

Figure 2: High-Fat Diet-Induced Obesity Model Workflow.

Protocol 2: High Sucrose Very Low-Fat (HSVLF) Diet-Induced Fatty Liver Model

This protocol is designed to investigate the effect of this compound on hepatic steatosis and de novo lipogenesis induced by a high-carbohydrate diet.

Materials:

-

Male C57BL/6J mice (5-7 weeks old)

-

High sucrose very low-fat (HSVLF) diet

-

Standard chow diet (control)

-

This compound

-

Vehicle for food admixture or oral gavage

-

Oral gavage needles

-

Equipment for blood and tissue collection as in Protocol 1

Procedure:

-

Acclimation: Acclimate mice as described in Protocol 1.

-

Diet Induction:

-

Feed mice the HSVLF diet for 2-4 weeks to induce fatty liver.

-

-

This compound Administration:

-

Food Admixture: Prepare and administer as described in Protocol 1, using the HSVLF diet as the base.

-

Oral Gavage (for acute studies):

-

Prepare a homogenous suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose).

-

Administer the calculated dose by oral gavage once daily.

-

-

-

Monitoring:

-

Monitor body weight and food intake regularly.

-

-

Endpoint Analysis:

-

After the treatment period (e.g., 7-29 days for chronic studies, or a few hours for acute studies), euthanize the mice.

-

Collect blood for biochemical analysis (glucose, insulin, lipids).

-

Collect the liver for measurement of triglyceride content, MGAT activity, and gene expression analysis of lipogenic markers (e.g., SREBP-1c, FASN, ACC).

-

Protocol 3: Oral Glucose Tolerance Test (OGTT)

This protocol assesses the ability of an animal to clear a glucose load from the blood, providing an indication of insulin sensitivity.

Materials:

-

Glucose solution (e.g., 20% D-glucose in sterile water)

-

Glucometer and test strips

-

Oral gavage needles

-

Timer

Procedure:

-

Fasting: Fast mice for 6 hours prior to the test, with free access to water.

-

Baseline Blood Glucose: Take a baseline blood sample from the tail vein and measure the glucose concentration (time 0).

-

Glucose Administration: Administer a bolus of glucose solution (typically 2 g/kg body weight) via oral gavage.

-

Blood Glucose Monitoring: Collect blood from the tail vein at specific time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

-

Data Analysis: Plot the blood glucose concentrations over time and calculate the area under the curve (AUC) to quantify glucose tolerance.

Conclusion

This compound is a potent MGAT2 inhibitor with significant potential for the treatment of metabolic diseases. The in vivo protocols described here provide a robust framework for evaluating its efficacy in preclinical models of obesity and NAFLD. Careful execution of these experiments will be crucial in further elucidating the therapeutic utility of this compound and similar compounds.

References

Application Notes and Protocols for JTP-103237 in Diet-Induced Obesity Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

JTP-103237 is a novel, selective inhibitor of monoacylglycerol acyltransferase 2 (MGAT2), an enzyme crucial for the absorption of dietary fat in the small intestine. By blocking MGAT2, this compound effectively reduces the re-synthesis of triglycerides in enterocytes, thereby limiting fat absorption and promoting a range of beneficial metabolic effects. In preclinical studies utilizing diet-induced obesity (DIO) models, this compound has demonstrated significant efficacy in reducing body weight, improving glucose homeostasis, and mitigating associated metabolic dysregulations such as hepatic steatosis.[1] These attributes make this compound a promising therapeutic candidate for the management of obesity and related metabolic disorders.

This document provides detailed application notes and experimental protocols for the use of this compound in murine models of diet-induced obesity.

Mechanism of Action

This compound's primary mechanism of action is the competitive inhibition of the MGAT2 enzyme, which is highly expressed in the enterocytes of the small intestine. MGAT2 plays a key role in the monoacylglycerol pathway, responsible for the majority of triglyceride re-synthesis from dietary fats. Inhibition of MGAT2 by this compound leads to a decrease in the absorption of dietary lipids. This, in turn, triggers a cascade of downstream effects, including an increase in the secretion of satiety-inducing gut hormones such as peptide YY (PYY), leading to reduced food intake.[1] Furthermore, chronic administration of this compound has been shown to improve overall energy metabolism.

Data Presentation

The following tables summarize the quantitative effects of this compound in diet-induced metabolic disease models. Note that specific data from a high-fat diet-induced obesity model was not available in the public domain. The data presented below is from a study using a high-sucrose, very-low-fat (HSVLF) diet-induced fatty liver model in C57BL/6J mice, which demonstrates the compound's effects on hepatic lipid metabolism and other metabolic parameters.

Table 1: Effects of Chronic this compound Treatment on Metabolic Parameters in HSVLF Diet-Fed Mice [2]

| Parameter | Vehicle Control | This compound (30 mg/kg/day) | This compound (100 mg/kg/day) |

| Body Weight | No significant change | No significant change | No significant change |

| Cumulative Food Intake | No significant change | No significant change | No significant change |

| Hepatic Triglycerides (mg/g liver) | 45.0 ± 5.5 | Not Reported | 27.1 ± 7.3 |

| Plasma Glucose (mg/dL) | Not Reported | Not Reported | Significant Decrease |

| Total Cholesterol (mg/dL) | Not Reported | Not Reported | Significant Decrease |

| Plasma Insulin | Not Reported | Tended to decrease | Tended to decrease |

* P < 0.01 vs. vehicle control. Data are presented as mean ± S.D.

Experimental Protocols

Diet-Induced Obesity (DIO) Mouse Model

A standard and widely used protocol for inducing obesity in mice is essential for studying the effects of this compound.

Materials:

-

Male C57BL/6J mice (5-6 weeks old)

-

High-fat diet (HFD; typically 60 kcal% fat)

-

Standard chow diet (control)

-

Animal caging with enrichment

-

Weighing scale

Protocol:

-

Upon arrival, acclimatize male C57BL/6J mice for at least one week, providing ad libitum access to standard chow and water.

-

At 6-8 weeks of age, randomly assign mice to two groups: a control group receiving a standard chow diet and a DIO group receiving a high-fat diet (e.g., 60 kcal% fat).

-

House the mice individually or in small groups under a 12-hour light/dark cycle.

-

Provide ad libitum access to their respective diets and water for a period of 8-16 weeks to induce a stable obese phenotype.

-

Monitor body weight and food intake weekly. Mice on the HFD are expected to gain significantly more weight than the control group.

-

Once the desired obese phenotype is achieved (typically a significant difference in body weight and adiposity compared to the control group), the mice are ready for pharmacological intervention with this compound.

Chronic Administration of this compound

This protocol describes the long-term administration of this compound to DIO mice to evaluate its effects on body weight and metabolic parameters.

Materials:

-

Diet-induced obese C57BL/6J mice

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose in water)

-

Oral gavage needles

-

Weighing scale

Protocol:

-

Randomly assign the DIO mice into a vehicle control group and one or more this compound treatment groups. Recommended doses from related studies are 30 mg/kg/day and 100 mg/kg/day.[2]

-

Prepare a suspension of this compound in the chosen vehicle at the desired concentrations.

-

Administer this compound or vehicle orally via gavage once daily for a period of 4-8 weeks.

-

Monitor body weight and food intake daily or weekly throughout the treatment period.

-

At the end of the treatment period, collect blood and tissues for further analysis (e.g., plasma lipids, glucose, insulin, PYY levels, and hepatic triglyceride content).

Oral Glucose Tolerance Test (OGTT)

An OGTT is performed to assess the effect of this compound on glucose metabolism.

Materials:

-

Treated and control DIO mice

-

Glucose solution (e.g., 2 g/kg body weight)

-

Glucometer and test strips

-

Blood collection supplies (e.g., tail-nick lancets, capillaries)

Protocol:

-

Fast the mice for 6 hours prior to the test, with free access to water.

-

Record the baseline blood glucose level (t=0) from a tail-nick.

-

Administer a bolus of glucose solution via oral gavage.

-

Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.

-

Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to quantify glucose tolerance.

Measurement of Hepatic Triglycerides

This protocol is for quantifying the effect of this compound on liver fat accumulation.

Materials:

-

Liver tissue samples from euthanized mice

-

Lipid extraction reagents (e.g., chloroform:methanol mixture)

-

Triglyceride quantification kit (colorimetric or fluorometric)

-

Spectrophotometer or fluorometer

Protocol:

-

At the end of the study, euthanize the mice and excise the liver.

-

Weigh a portion of the liver tissue (e.g., 100 mg).

-

Homogenize the liver tissue and extract the total lipids using a suitable solvent mixture (e.g., Folch method).

-

Dry the lipid extract and resuspend it in a suitable buffer.

-

Measure the triglyceride concentration using a commercial quantification kit according to the manufacturer's instructions.

-

Normalize the triglyceride content to the weight of the liver tissue used.

Visualizations

Signaling Pathway of this compound Action

Caption: Mechanism of action of this compound in diet-induced obesity.

Experimental Workflow

Caption: Experimental workflow for evaluating this compound in a DIO mouse model.

References

Application Notes and Protocols for JTP-103237 in a Mouse Model of Fatty Liver Disease

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of JTP-103237, a monoacylglycerol acyltransferase (MGAT) inhibitor, in a mouse model of non-alcoholic fatty liver disease (NAFLD). The information is compiled from preclinical studies investigating the efficacy and mechanism of action of this compound in mitigating diet-induced hepatic steatosis.

Introduction

This compound is a potent inhibitor of monoacylglycerol acyltransferase (MGAT), an enzyme involved in the synthesis of triglycerides. In the context of NAFLD, inhibiting MGAT presents a therapeutic strategy to reduce the accumulation of fat in the liver. Studies in mouse models of fatty liver have demonstrated that this compound can significantly reduce hepatic triglyceride content, suppress lipid synthesis, and improve related metabolic parameters.[1][2][3]

Data Summary

The following tables summarize the quantitative data from preclinical studies of this compound in a high-sucrose, very low-fat (HSVLF) diet-induced fatty liver mouse model.

Table 1: Effects of Chronic this compound Administration on Hepatic Parameters

| Parameter | Vehicle Control | This compound (100 mg/kg/day) |

| Hepatic Triglyceride (mg/g liver) | 45.0 ± 5.5 | 27.1 ± 7.3** |

| Hepatic MGAT Activity | Data not available | Data not available |

| Data presented as mean ± standard deviation. **P < 0.01 vs. vehicle control.[4] |

Table 2: Effects of Chronic this compound Administration on Metabolic Parameters

| Parameter | Vehicle Control | This compound (30 mg/kg/day) | This compound (100 mg/kg/day) |

| Body Weight | No significant change | No significant change | No significant change |

| Cumulative Food Intake | No significant change | No significant change | No significant change |

| Fat Weight | Data not available | Data not available | Decreased |

| Plasma Glucose | Data not available | Data not available | Decreased |

| Plasma Insulin | Data not available | Decreased (Statistically significant) | Tendency to decrease |

| Plasma Total Cholesterol | Data not available | Data not available | Decreased |

| Chronic administration was performed as a food admixture with final dosages of 33 mg/kg/day and 111 mg/kg/day for the 30 and 100 mg/kg/day groups, respectively.[4] |

Experimental Protocols

High-Sucrose, Very Low-Fat (HSVLF) Diet-Induced Fatty Liver Mouse Model

This protocol describes the induction of fatty liver in mice using a specialized diet.

-

Animal Model: Male C57BL/6J mice, 5 weeks of age.

-

Diet Composition: A high-sucrose, very low-fat (HSVLF) diet. While the exact composition from the primary study is not detailed, a typical formulation consists of high levels of sucrose (e.g., 40-60% of total calories) and low levels of fat (e.g., <10% of total calories), with the remaining calories from protein and other carbohydrates.

-

Induction Phase:

-

Acclimatize mice for one week with standard chow and water ad libitum.

-

Switch the diet to the HSVLF diet for a period of two to five weeks to induce fatty liver.

-

Monitor body weight and food intake regularly.

-

This compound Administration

This compound can be administered acutely via oral gavage or chronically as a food admixture.

-

Acute Administration:

-

Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose).

-

Administer a single dose of 100 mg/kg via oral gavage.[4]

-

-

Chronic Administration:

-